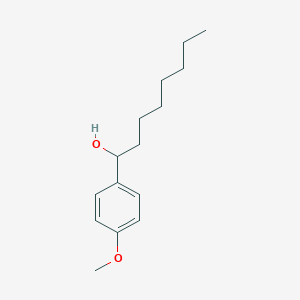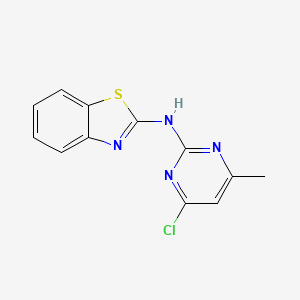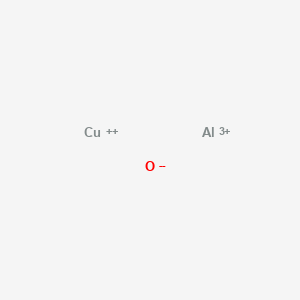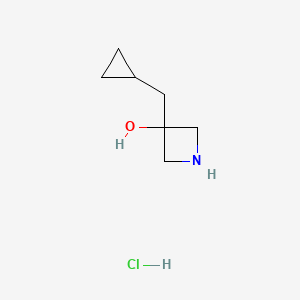
2,6-dichloro-8-methyl-9H-purine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a chemical compound with the molecular formula C6H4Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-8-methyl-9H-purine;hydrochloride typically involves the chlorination of 8-methyl-9H-purine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-8-methyl-9H-purine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted purines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products include oxo derivatives and dechlorinated purines.
Aplicaciones Científicas De Investigación
2,6-Dichloro-8-methyl-9H-purine;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-8-methyl-9H-purine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the methyl group at the 8 position.
8-Methyl-9H-purine: Similar in structure but lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H5Cl3N4 |
|---|---|
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,6-dichloro-8-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H |
Clave InChI |
CXQSZTVJNYFZJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)




![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)


![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)


